Phenoxy-d5-acetic Acid
Overview
Description
Phenoxy-d5-acetic acid is a deuterated form of phenoxyacetic acid, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and ability to be traced in various chemical reactions. This compound is a valuable tool in the study of metabolic pathways and the development of pharmaceuticals.
Mechanism of Action
Target of Action
Phenoxy-d5-acetic Acid primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 plays a key role in converting arachidonic acid into prostaglandins, making it a significant target for treating inflammation .
Mode of Action
This compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, this compound reduces the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Pharmacokinetics
It’s known that the compound is readily soluble in ether, glacial acetic acid, and ethanol , which may influence its bioavailability.
Result of Action
The inhibition of COX-2 by this compound leads to a significant reduction in the production of prostaglandins . This results in a decrease in inflammation, providing relief from symptoms associated with inflammatory conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including this compound, and their metabolites throughout the environment This can potentially affect the compound’s action and efficacy
Biochemical Analysis
Biochemical Properties
Phenoxy-d5-acetic Acid is involved in biochemical reactions, particularly in proteomics research
Cellular Effects
Its parent compound, phenoxyacetic acid, has been reported to have potent COX-2 activity .
Temporal Effects in Laboratory Settings
This compound is a solid and is soluble in Chloroform, Dichloromethane, Dimethylformamide, and Methanol . It is recommended to be stored at -20° C
Metabolic Pathways
This compound is involved in the rosiglitazone metabolism pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenoxy-d5-acetic acid can be synthesized starting from phenol and chloroacetic acid. The reaction involves the deprotonation of phenol using a sodium hydroxide solution, followed by the reaction with chloroacetic acid to form phenoxyacetic acid. The deuterated form is obtained by using deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of deuterated phenol and deuterated chloroacetic acid, along with appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
Phenoxy-d5-acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxy-d5-acetate.
Reduction: It can be reduced to form phenoxy-d5-ethanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Phenoxy-d5-acetate.
Reduction: Phenoxy-d5-ethanol.
Substitution: Various this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Phenoxy-d5-acetic acid is widely used in scientific research due to its stability and traceability. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in the study of enzyme kinetics and metabolic processes.
Medicine: Utilized in the development of pharmaceuticals and as a reference standard in drug testing.
Industry: Used in the synthesis of various chemicals and as a standard in quality control processes
Comparison with Similar Compounds
Phenoxy-d5-acetic acid is unique due to the presence of deuterium atoms, which provide enhanced stability and traceability. Similar compounds include:
Phenoxyacetic acid: The non-deuterated form, which is less stable and harder to trace.
Phenoxyacetic acid derivatives: Compounds with various substituents on the phenoxy group, used in different applications but lacking the unique properties of the deuterated form
This compound stands out due to its enhanced stability and traceability, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPDWSOZIOUXRV-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595398 | |
Record name | [(~2~H_5_)Phenyloxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154492-74-7 | |
Record name | [(~2~H_5_)Phenyloxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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